1-(1H-1,2,4-Triazol-5-yl)ethanone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(1H-1,2,4-triazol-5-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O/c1-3(8)4-5-2-6-7-4/h2H,1H3,(H,5,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYKQWOBXJHLLAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NC=NN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
153334-29-3 | |
| Record name | 1-(1H-1,2,4-triazol-3-yl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Chemical Reactivity and Transformation Studies of 1 1h 1,2,4 Triazol 5 Yl Ethanone
Reaction Chemistry of the Ethanone (B97240) Moiety
The ethanone group, consisting of a carbonyl group and an adjacent methyl group, is a key site for various chemical modifications.
Carbonyl Reactivity: Condensation, Addition, and Reduction Reactions
The carbonyl group (C=O) in 1-(1H-1,2,4-triazol-5-yl)ethanone exhibits typical electrophilic character. The carbon atom, being electron-deficient, is susceptible to attack by nucleophiles. youtube.com This reactivity allows for a variety of transformations:
Condensation Reactions: The ethanone moiety can undergo condensation reactions with various reagents. For instance, reaction with benzaldehydes in a basic medium leads to the formation of chalcones. nih.gov Similarly, condensation with hydrazine (B178648) derivatives can yield Schiff bases or related compounds. mdpi.comnih.gov These reactions are fundamental in elongating the carbon chain and introducing new functional groups.
Addition Reactions: Nucleophilic addition to the carbonyl carbon is a common reaction pathway. Grignard reagents, for example, can add to the carbonyl group, leading to the formation of tertiary alcohols after workup. youtube.com The addition of other nucleophiles, such as those derived from active methylene (B1212753) compounds, is also a feasible transformation.
Reduction Reactions: The carbonyl group can be readily reduced to a hydroxyl group, converting the ethanone to a 1-(1H-1,2,4-triazol-5-yl)ethanol derivative. Common reducing agents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective for this transformation. tib.eu The resulting secondary alcohol can be a precursor for further synthetic modifications.
| Reaction Type | Reagent(s) | Product Type |
| Condensation | Benzaldehyde, Base | Chalcone |
| Condensation | Hydrazine derivatives | Schiff Base/Hydrazone |
| Addition | Grignard Reagents (e.g., CH₃MgBr) | Tertiary Alcohol |
| Reduction | Sodium Borohydride (NaBH₄) | Secondary Alcohol |
Alpha-Carbon Functionalization and Halogenation Reactions
The methyl group adjacent to the carbonyl group, known as the alpha-carbon, possesses enhanced acidity due to the electron-withdrawing effect of the carbonyl. This allows for its functionalization through various reactions.
Alpha-Carbon Functionalization: The acidity of the α-protons makes them susceptible to deprotonation by a suitable base, forming an enolate. This enolate can then react with various electrophiles, allowing for the introduction of different functional groups at the alpha-position. springernature.comnih.gov This strategy is crucial for building molecular complexity.
Halogenation Reactions: The alpha-carbon can be halogenated under appropriate conditions. For example, reaction with bromine can lead to the formation of α-bromo-1-(1H-1,2,4-triazol-5-yl)ethanone. This halogenated product is a versatile intermediate for subsequent nucleophilic substitution reactions. nih.gov
Transformations and Substituent Effects on the 1,2,4-Triazole (B32235) Ring System
The 1,2,4-triazole ring is an aromatic heterocycle that can undergo various transformations and whose reactivity is influenced by the nature of its substituents. nih.gov
Influence of Substituents on Ring Stability and Reactivity
The stability and reactivity of the 1,2,4-triazole ring are significantly influenced by the electronic nature of the substituents attached to it. nih.govrsc.org
Electron-donating and Electron-withdrawing Groups: The presence of the ethanone group at the 5-position influences the electron density of the triazole ring. Generally, electron-withdrawing groups can decrease the electron density of the ring, making it more susceptible to nucleophilic attack, while electron-donating groups can increase the electron density, facilitating electrophilic substitution. The transmission of these electronic effects through the triazole ring has been a subject of study. niscpr.res.in
Tautomerism: 1,2,4-triazole can exist in different tautomeric forms, with the 1H and 4H tautomers being the most common. nih.gov The position of the substituent can influence the predominant tautomeric form, which in turn affects the ring's reactivity and its interactions with other molecules.
Heterocyclic Ring Transformations and Rearrangements
The 1,2,4-triazole ring can undergo transformations and rearrangements under specific conditions, leading to the formation of other heterocyclic systems. acs.orgacs.org While specific examples involving this compound are not extensively documented, the general reactivity of the 1,2,4-triazole core suggests possibilities for such transformations. These can be induced by reagents like potassium amide or through thermal or photochemical means, sometimes leading to ring-opening followed by recyclization into different heterocyclic structures. acs.org
Catalyst-Mediated Reactions Involving this compound and its Analogues
Catalysts play a crucial role in many reactions involving 1,2,4-triazole derivatives, enabling transformations that might otherwise be difficult or inefficient.
Exploration of Biological Activities and Structure Activity Relationships
Antimicrobial Efficacy: Antibacterial and Antifungal Investigations
Derivatives of 1-(1H-1,2,4-triazol-5-yl)ethanone have been the subject of extensive research to evaluate their effectiveness against a range of pathogenic microorganisms. These investigations have revealed that structural modifications to the core triazole moiety can significantly influence their antimicrobial potency and spectrum.
The antimicrobial activity of novel 1,2,4-triazole (B32235) derivatives has been tested against a panel of clinically relevant bacteria and fungi. These studies have demonstrated that while some compounds exhibit broad-spectrum activity, others show more targeted efficacy against specific microorganisms.
For instance, a series of novel Schiff bases based on a 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol scaffold demonstrated significant antifungal activity against Microsporum gypseum and antibacterial activity against Staphylococcus aureus. researchgate.netnih.govsemanticscholar.org Interestingly, these compounds did not show activity against Candida albicans, Aspergillus niger, or Escherichia coli. researchgate.netsemanticscholar.org This highlights the selective nature of the antimicrobial action of these derivatives.
In another study, newly synthesized 1,2,3-triazole derivatives were tested against Gram-negative strains like Helicobacter pylori, Klebsiella pneumoniae, and Escherichia coli O157, as well as the Gram-positive strain Staphylococcus aureus. The bioassay revealed a range of activity from inactive to excellent, depending on the specific bacterial strain and the structure of the compound. researchgate.net
Furthermore, novel 1,2,3-triazole glycosides were evaluated for their in vitro antibacterial activity against Staphylococcus aureus and Pseudomonas aeruginosa, and their antifungal activity against Candida albicans and Aspergillus niger. The results indicated that Staphylococcus aureus was the most susceptible organism to all the tested compounds. mdpi.com
Some 1,2,4-triazole derivatives have shown promising broad-spectrum activity. For example, S-substituted derivatives of 1,2,4-triazole-3-thiol displayed activity against Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and Candida albicans. neliti.com Similarly, certain thiosemicarbazone and morpholine (B109124) derivatives of triazoles exhibited potent activity against E. coli, S. aureus, S. epidermidis, and C. tropicalis. nih.gov
The following interactive table summarizes the antimicrobial activity of selected 1,2,4-triazole derivatives against various pathogenic microorganisms.
| Compound Type | Target Microorganism | Activity |
| Schiff bases of 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol | Microsporum gypseum | Strong antifungal activity. researchgate.netnih.govsemanticscholar.org |
| Schiff bases of 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol | Staphylococcus aureus | Strong antibacterial activity. researchgate.netnih.govsemanticscholar.org |
| Schiff bases of 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol | Candida albicans, Aspergillus niger, Escherichia coli | No significant activity. researchgate.netsemanticscholar.org |
| 1,2,3-Triazole derivatives | Helicobacter pylori, Klebsiella pneumoniae, Escherichia coli O157, Staphylococcus aureus | Varied activity from inactive to excellent. researchgate.net |
| 1,2,3-Triazole glycosides | Staphylococcus aureus | Most susceptible organism. mdpi.com |
| S-substituted derivatives of 1,2,4-triazole-3-thiol | Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, Candida albicans | Active. neliti.com |
| Thiosemicarbazone and morpholine derivatives of triazoles | E. coli, S. aureus, S. epidermidis, C. tropicalis | Potent activity. nih.gov |
The antimicrobial potential of 1,2,4-triazole derivatives is primarily assessed through a variety of in vitro and, in some cases, in vivo methodologies. These methods are crucial for determining the minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC) of the compounds.
In Vitro Methods:
Broth Microdilution Method: This is a widely used quantitative technique to determine the MIC of an antimicrobial agent. nih.govmdpi.com It involves preparing two-fold dilutions of the test compounds in a liquid growth medium in a 96-well microtiter plate, which is then inoculated with a standardized microbial suspension. mdpi.com
Agar (B569324) Well/Cup-Plate Diffusion Method: This qualitative method is used to screen for antimicrobial activity. A standardized microbial culture is spread on an agar plate, and wells are punched into the agar. The test compounds are then added to the wells, and the plates are incubated. The diameter of the zone of inhibition around the well indicates the antimicrobial activity. nih.govresearchgate.net
Time-Kill Curve Assessment: This method evaluates the rate at which an antimicrobial agent kills a microbial population over time. It provides information on whether the agent is bactericidal or bacteriostatic. bioworld.com
In Vivo Methods:
Murine Models of Infection: For promising compounds identified through in vitro screening, in vivo studies are conducted using animal models, typically mice. These models help to assess the efficacy of the compound in a living organism. For instance, in a study of novel triazoles, a murine model of disseminated C. albicans infection was used to evaluate the in vivo potency of the compounds. mdpi.com The survival rate of the infected mice and the fungal burden in organs like the kidneys are key parameters measured in these studies. mdpi.com
The antimicrobial activity of triazole derivatives, particularly their antifungal efficacy, is primarily attributed to their ability to inhibit key enzymes involved in essential metabolic pathways of the microorganisms.
Ergosterol (B1671047) Biosynthesis Inhibition: A major target for triazole antifungals is the enzyme lanosterol (B1674476) 14α-demethylase, a cytochrome P450 (CYP) enzyme also known as CYP51. nih.govnih.govnih.govacs.org This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane that regulates its fluidity, permeability, and integrity. nih.govacs.org By binding to the heme iron of CYP51, triazoles block the demethylation of lanosterol, leading to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterols. nih.govnih.gov This disruption of the cell membrane ultimately leads to fungal cell death. acs.org
CYP51 Interaction: The specificity of triazole compounds for fungal CYP51 over human CYPs is a key factor in their therapeutic utility. nih.govresearchgate.net Molecular docking studies have shown that the triazole moiety interacts with the active site of CYP51 through van der Waals and aromatic contacts with specific amino acid residues. acs.org Long-tailed triazole inhibitors tend to have stronger binding affinities than short-tailed ones due to the formation of more hydrophobic interactions with the enzyme. nih.gov
Secondary Mechanism of Action: Recent research suggests a secondary mechanism of action for triazoles in Aspergillus fumigatus. The inhibition of CYP51 leads to the accumulation of sterol intermediates, which act as feedback signals to downregulate the entire ergosterol biosynthesis pathway by inducing negative feedback on HMG-CoA reductase, the rate-limiting enzyme in the pathway. nih.gov
Inhibition of GlcN-6-P Synthase: For antibacterial activity, some triazole compounds have been investigated as inhibitors of glucosamine-6-phosphate (GlcN-6-P) synthase. nih.gov This enzyme is essential for the biosynthesis of amino sugars, which are crucial components of the bacterial cell wall. nih.gov
Antineoplastic and Cytotoxic Potential
In addition to their antimicrobial properties, derivatives of this compound have emerged as promising candidates for cancer therapy. Numerous studies have focused on synthesizing and evaluating these compounds for their ability to inhibit the growth of various cancer cell lines.
A wide range of novel 1,2,4-triazole derivatives have been synthesized and screened for their cytotoxic activity against various human cancer cell lines. These screenings are crucial for identifying lead compounds with potent and selective anticancer activity.
Commonly used cancer cell lines for these studies include:
MCF-7: A human breast adenocarcinoma cell line. rsc.orgnih.govnih.govrsc.org
HepG2: A human liver carcinoma cell line. nih.govresearchgate.net
A375: A human malignant melanoma cell line. nih.gov
For example, a series of novel indolyl 1,2,4-triazole derivatives showed promising anti-proliferative activity against MCF-7 and MDA-MB-231 breast cancer cell lines. rsc.orgnih.gov Similarly, certain 4,5-disubstituted-1,2,4-triazol-3-thione derivatives demonstrated notable cytotoxicity against MCF-7 and HepG2 cells. nih.gov Another study on triazole linked N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine derivatives reported anticancer activity against MCF-7, A549 (lung), and A375 (skin) cancer cell lines. nih.gov
The following interactive table presents the cytotoxic activity of selected 1,2,4-triazole derivatives against different human cancer cell lines.
| Compound Series | Cancer Cell Line | Activity (IC50) |
| Indolyl 1,2,4-triazole derivatives | MCF-7, MDA-MB-231 | Promising anti-proliferative activity. rsc.orgnih.gov |
| 4,5-disubstituted-1,2,4-triazol-3-thione derivatives | MCF-7, HepG2 | Notable cytotoxicity, with compound 6 showing IC50 of 4.23 µM (MCF-7) and 16.46 µM (HepG2). nih.gov |
| Triazole linked N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine derivatives | MCF-7, A549, A375 | Anticancer activity observed. nih.gov |
| 3-(3-bromo-5-chloro-4-methoxy phenyl)-2-[3-(furan-2-yl)-5-oxo-1H-1,2,4-triazole-4(5H)-yl]isothiazolidin-4-one | DU 145 (Prostate) | More active than 5-fluorouracil. researchgate.net |
| Indolyl-1,2,4-triazole congeners | PaCa2, MCF7, PC3 | Selective cytotoxicity observed for specific derivatives. nih.gov |
Beyond initial cytotoxicity screening, further mechanistic studies are conducted to understand how these triazole derivatives exert their anticancer effects. These studies often involve evaluating their impact on cell viability, cell cycle progression, and the induction of apoptosis (programmed cell death).
Cell Viability Assays: Assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay are commonly used to quantify the reduction in cell viability upon treatment with the test compounds. nih.gov
Apoptosis Induction: The ability of a compound to induce apoptosis is a hallmark of a potential anticancer agent. This can be assessed through various methods:
Morphological Changes: Observing characteristic apoptotic features like cell shrinkage, membrane blebbing, and chromatin condensation. nih.gov
Flow Cytometry: This technique is used to analyze the cell cycle distribution and quantify the percentage of apoptotic cells. For instance, some indolyl 1,2,4-triazole derivatives were found to arrest the cell cycle at the S or G0/G1 phase and significantly induce apoptosis. rsc.orgnih.gov Similarly, a 4,5-disubstituted-1,2,4-triazol-3-thione derivative was shown to induce S-phase cell cycle arrest and promote both early and late apoptosis. nih.gov
Caspase Activity: Apoptosis is executed by a family of proteases called caspases. Measuring the activity of key caspases, such as caspase-9, can confirm the induction of the intrinsic apoptotic pathway. nih.gov
Mitochondrial Membrane Potential: A decrease in the mitochondrial membrane potential is an early event in apoptosis. This can be measured to assess the involvement of the mitochondrial pathway in apoptosis induction. nih.gov
Other Pharmacological Activities of Triazolyl Ethanone (B97240) Derivatives
Derivatives of the 1,2,4-triazole nucleus, a five-membered heterocyclic ring with three nitrogen atoms, have garnered significant attention from medicinal chemists due to their wide spectrum of biological activities. researchgate.netfrontiersin.org The structural versatility of the triazole ring allows for the introduction of various substituents, leading to a diverse library of compounds with potential therapeutic applications. frontiersin.org This section explores several other notable pharmacological activities exhibited by derivatives of triazolyl ethanone, highlighting key research findings and structure-activity relationships.
Anticonvulsant and Central Nervous System Activities
The quest for novel antiepileptic drugs (AEDs) with improved efficacy and fewer side effects is a continuous effort in medicinal chemistry. frontiersin.orgnih.gov Derivatives of 1,2,4-triazole have emerged as a promising class of compounds with significant anticonvulsant potential. frontiersin.orgnih.govzsmu.edu.ua
Research has shown that the fusion of a triazole ring with other heterocyclic systems can lead to potent anticonvulsant agents. For instance, a series of 7-substituted-5-phenyl- nih.govnih.govnih.govtriazolo[1,5-a]pyrimidines were synthesized and evaluated for their anticonvulsant activity. The inclusion of the triazole fragment into the pyrimidine (B1678525) ring was anticipated to produce a synergistic effect. zsmu.edu.ua In another study, novel triazolopyrimidine derivatives were designed and synthesized, with several compounds demonstrating significant anticonvulsive activity in both the maximal electroshock (MES) and pentetrazol (B1679298) (PTZ)-induced seizure models. frontiersin.orgnih.gov Compound 6d from this series was identified as a particularly potent agent, with a median effective dose (ED50) of 15.8 mg/kg in the MES model and 14.1 mg/kg in the PTZ model. frontiersin.orgnih.gov
Furthermore, the synthesis of novel triazole–pyrazole conjugates has yielded promising anticonvulsant candidates. In a study evaluating such hybrids, compounds 7a and 11a showed significant efficacy in delaying the onset of seizures and increasing survival rates in a pilocarpine-induced seizure model. acs.org These compounds were also found to mitigate oxidative stress and neuroinflammation in the hippocampus. acs.org The anticonvulsant activity of certain S-derivatives of 5-(furan-2-yl)-4R1-1,2,4-triazol-3-thiones has also been reported, with one compound, 2-[5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-ylthio]-1-(4-chlorophenylethanone), showing superior activity compared to the reference drugs phenobarbital (B1680315) and Mydocalm in a corazole-induced seizure model. zsmu.edu.ua
Beyond anticonvulsant effects, some 1,2,4-triazolyl heterocarboxylic derivatives have been shown to exert other central nervous system (CNS) effects. Depending on the specific substitutions, these compounds have demonstrated psychostimulant, central depressant, or anxiolytic properties in mice. nih.gov
Table 1: Anticonvulsant Activity of Selected Triazole Derivatives
| Compound | Model | Activity | Reference |
| 6d (a triazolopyrimidine derivative) | MES-induced seizure | ED50: 15.8 mg/kg | frontiersin.org, nih.gov |
| 6d (a triazolopyrimidine derivative) | PTZ-induced seizure | ED50: 14.1 mg/kg | frontiersin.org, nih.gov |
| 7a (a triazole-pyrazole conjugate) | Pilocarpine-induced seizure | Significantly delayed seizure onset and increased survival | acs.org |
| 11a (a triazole-pyrazole conjugate) | Pilocarpine-induced seizure | Significantly delayed seizure onset and increased survival | acs.org |
| 2-[5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-ylthio]-1-(4-chlorophenylethanone) | Corazole-induced seizure | 1.27 times more effective than phenobarbital | zsmu.edu.ua |
Anti-inflammatory and Analgesic Properties
The 1,2,4-triazole scaffold is a key component in many compounds exhibiting anti-inflammatory and analgesic activities. nih.govnih.govmdpi.com The mechanism of action for many of these derivatives involves the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which are crucial in the synthesis of pro-inflammatory prostaglandins. mdpi.combiomedpharmajournal.org
Several studies have reported the synthesis of novel 1,2,4-triazole derivatives with potent anti-inflammatory effects. For example, a series of thiazolo[3,2-b]-1,2,4-triazoles bearing a benzenesulfonamide (B165840) moiety were synthesized, with some compounds showing significant anti-inflammatory activity in a carrageenan-induced paw edema model in rats, comparable to the reference drug diclofenac. mdpi.com Similarly, novel hybrid compounds containing both triazole and amine functionalities have been synthesized and evaluated as potential phosphodiesterase-4 (PDE4) inhibitors, a target for inflammatory disorders. nih.gov
The analgesic potential of 1,2,4-triazole derivatives has also been well-documented. In one study, a series of 1,2,4-triazole heterocycles combined with pyrazole, tetrazole, isoxazole, and pyrimidine rings were evaluated for their in vivo analgesic activity. nih.gov Compounds with chloro, nitro, methoxy, hydroxy, and bromo substitutions demonstrated excellent analgesic effects in both acetic acid-induced writhing and hot plate methods. nih.gov
Table 2: Anti-inflammatory and Analgesic Activity of Selected Triazole Derivatives
| Compound Class | Model | Activity | Reference |
| Thiazolo[3,2-b]-1,2,4-triazoles | Carrageenan-induced paw edema | Significant anti-inflammatory activity | mdpi.com |
| Triazole amine derivatives | Carrageenan-induced paw edema | High anti-inflammatory activity (as PDE4 inhibitors) | nih.gov |
| 1,2,4-Triazole-heterocycle hybrids | Acetic acid-induced writhing | Excellent analgesic activity | nih.gov |
| 1,2,4-Triazole-heterocycle hybrids | Hot plate method | Potent analgesic activity | nih.gov |
Antiviral and Antiparasitic Efficacy
The broad biological activity of triazole derivatives extends to combating viral and parasitic infections. researchgate.netresearchgate.net Both 1,2,3- and 1,2,4-triazole isomers have been investigated for these properties, with their unique structures allowing for diverse interactions with biological targets. nih.gov
In the realm of antiviral research, novel 1,2,4-triazole- and tetrazole-containing 4H-thiopyrano[2,3-b]quinolines have been synthesized and shown to possess moderate activity against the influenza A/Puerto Rico/8/34 virus with low toxicity. mdpi.com Molecular docking studies suggested that these compounds may target the M2 channel and polymerase basic protein 2 of the virus. mdpi.com
Triazole derivatives have also emerged as promising candidates for the treatment of parasitic diseases, which remain a significant global health burden. nih.gov Their mechanism of action in protozoan parasites often involves the inhibition of sterol biosynthesis, similar to their antifungal activity. nih.gov For instance, prenyl 1,2,3-triazoles have shown activity against Trypanosoma cruzi and Leishmania donovani at low micromolar concentrations. nih.gov Furthermore, research has demonstrated the potent inhibition of Leishmania amazonensis amastigotes by posaconazole (B62084) and itraconazole. nih.gov While some broad-spectrum azoles exhibit modest activity against parasites like Cryptosporidium, Entamoeba, and Giardia, further optimization of triazole-based compounds holds promise for developing more effective treatments. nih.gov
Plant Growth Regulatory and Herbicidal Effects
Triazole derivatives are not only significant in medicine but also in agriculture as plant protection products. mdpi.com Certain triazole compounds, such as epoxiconazole (B1671545) and propiconazole, are utilized for their fungicidal properties in crops. mdpi.com The structural features of triazoles can be modified to influence plant growth and exhibit herbicidal activity. One of the key mechanisms of action for some herbicidal triazoles is the inhibition of protoporphyrinogen (B1215707) oxidase (PPO), an essential enzyme in the chlorophyll (B73375) and heme biosynthesis pathways in plants. Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which, upon oxidation, generates reactive oxygen species that disrupt cell membranes and cause rapid cell death.
Antitubercular Activity
The rise of drug-resistant strains of Mycobacterium tuberculosis has created an urgent need for novel antitubercular agents. nih.govrsc.orgwisdomlib.orgnih.gov Triazole derivatives have been extensively investigated as a potential new class of effective drugs against tuberculosis. nih.govnih.govrsc.orgwisdomlib.orgnih.govrsc.orgnih.govconsensus.app
Numerous studies have focused on the synthesis and in vitro screening of novel triazole derivatives against M. tuberculosis. Hybrid molecules incorporating a triazole ring with other pharmacophores have shown particular promise. For example, a series of isoniazid-embedded 1,2,3-triazole derivatives were synthesized, with six compounds exhibiting potent antitubercular activity against the H37Rv strain with a minimum inhibitory concentration (MIC) of 0.78 µg/mL. nih.gov In another study, novel hybrid compounds combining pyrazine (B50134) and 1,2,4-triazole scaffolds were developed, and eight of these compounds displayed significant activity against M. tuberculosis with MIC values of ≤21.25 μM. rsc.org
The antitubercular potential of pyridine-1,2,4-triazole derivatives has also been demonstrated, with one compound showing high activity against M. tuberculosis H37Ra (MIC = 0.976 μg/mL). mdpi.comnih.gov Furthermore, a library of 1,2,3-triazoles prepared via click chemistry yielded several derivatives with promising inhibitory activity against M. tuberculosis, with MIC values ranging from 5.8 to 29.9 µg/mL. rsc.org
Table 3: Antitubercular Activity of Selected Triazole Derivatives
| Compound Class | Strain | Activity (MIC) | Reference |
| Isoniazid-embedded 1,2,3-triazoles | M. tuberculosis H37Rv | 0.78 µg/mL | nih.gov |
| Pyrazine-1,2,4-triazole hybrids | M. tuberculosis H37Rv | ≤21.25 μM | rsc.org |
| Pyridine-1,2,4-triazole derivative (C4) | M. tuberculosis H37Ra | 0.976 μg/mL | mdpi.com, nih.gov |
| 1,2,3-Triazole derivatives | M. tuberculosis H37Ra | 5.8-29.9 µg/mL | rsc.org |
Antioxidant Activity
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in various diseases. Antioxidants can mitigate this damage by scavenging free radicals. researchgate.net Triazole derivatives have been identified as a class of compounds with significant antioxidant potential. researchgate.netnih.govacs.orgnih.govnepjol.inforesearchgate.netresearchgate.netzsmu.edu.uanih.govmdpi.com
The antioxidant capacity of triazole derivatives is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. nih.govacs.orgnih.gov Studies have shown that the presence of electron-donating groups, such as amino (-NH2) and thiol (-SH) groups, on the triazole ring can enhance antioxidant activity. nih.govacs.org For example, 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol exhibited greater efficacy in scavenging DPPH radicals compared to its pyridine-substituted counterpart. nih.govacs.org
In a study of phenol- and pyridine-substituted 1,2,4-triazole derivatives, one compound, 2-(5-mercapto-4H-1,2,4-triazol-3-yl)phenol, demonstrated high total antioxidant potential and good radical scavenging activity. researchgate.net Furthermore, the evaluation of 4-R-3-(morpholinomethyl)-4H-1,2,4-triazole-5-thioles revealed that several of these compounds possess the ability to reduce lipid peroxidation. zsmu.edu.ua Specifically, 4-amino-3-(morpholinomethyl)-4H-1,2,4-triazole-5-thiol was found to be one of the most active compounds in this series. zsmu.edu.ua
Table 4: Antioxidant Activity of Selected Triazole Derivatives
| Compound | Assay | Activity (IC50) | Reference |
| 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol | DPPH | 1.3 × 10⁻³ M | nih.gov, acs.org |
| 2-(5-mercapto-4H-1,2,4-triazol-3-yl)phenol | ABTS | 4.59 µg/mL | researchgate.net |
| 2-(5-mercapto-4H-1,2,4-triazol-3-yl)phenol | DPPH | 7.12 µg/mL | researchgate.net |
| 4-amino-3-(2-hydroxyphenyl)-1H-1,2,4-triazole-5(4H)-thione | DPPH | 32.364 µg/mL | nepjol.info |
Structure-Activity Relationship (SAR) Studies for Optimized Biological Profiles
The biological profile of 1,2,4-triazole derivatives can be significantly influenced by the nature and position of various substituents on the triazole ring and its appended functionalities.
Systematic modifications of the 1,2,4-triazole scaffold have been undertaken to investigate the impact of different substituents on the biological efficacy and selectivity of the resulting compounds. These studies are crucial for the development of potent and selective agents for various therapeutic targets.
For instance, a series of 1-aryl-4-acetyl-5-methyl-1,2,3-triazole derivatives were synthesized and evaluated for their anticonvulsant activity. nih.gov The core of these compounds is structurally related to this compound. The study involved condensation reactions of these acetyl-triazole derivatives with 4-(piperidin-1-yl)-benzaldehyde to form chalcones, which were then further reacted to yield novel diazepine-dicarbonitrile, pyrimidine-2-thiol, and hydrazino-pyrimidine derivatives. nih.gov The structure-activity relationship of these compounds revealed that the nature of the aryl substituent at the N1 position of the triazole ring and the subsequent heterocyclic modifications significantly influenced their anticonvulsant properties. nih.gov
In another study focusing on antifungal activity, a series of 1,2,4-triazole derivatives containing amino acid fragments were designed and synthesized. mdpi.comresearchgate.net While not direct derivatives of this compound, the findings provide valuable insights into the SAR of 1,2,4-triazole-containing compounds. The study demonstrated that the introduction of different amino acid fragments and substituents on the phenyl ring had a significant impact on the antifungal activity against various phytopathogenic fungi. mdpi.comresearchgate.net For example, certain synthesized compounds exhibited exceptional antifungal activity, with EC50 values as low as 10.126 µg/mL against Physalospora piricola. mdpi.comresearchgate.net
Furthermore, research on tri-substituted 1,2,4-triazoles as inhibitors of the annexin (B1180172) A2–S100A10 protein interaction has highlighted the importance of hydrophobic and electron-withdrawing substitutions on a phenyl ring attached to the triazole core. nih.gov For example, a para-isopropyl group on the phenyl ring improved the inhibitory activity, and a 3,5-di-CF3 analogue was found to be comparatively potent. nih.gov
The following interactive table summarizes the structure-activity relationship data for a series of synthesized 1,2,4-triazole derivatives and their biological activities.
QSAR studies are computational models that correlate the chemical structure of compounds with their biological activity. These models are valuable tools in drug discovery for predicting the activity of novel compounds and for designing molecules with enhanced efficacy.
For 1,2,4-triazole derivatives, several QSAR studies have been conducted to understand the structural requirements for their biological activities. For instance, a QSAR study on a series of 1-[(5-substituted-1,3,4-thiadiazol-2-yl)methyl]-1H-1,2,4-triazole derivatives as antifungal agents revealed that antifungal activity correlated well with hydrophobic parameters (π) and an indicator variable (H). researchgate.net The developed multiple regression model was internally and externally validated, demonstrating its reliability for predicting the antifungal activity of this class of compounds. researchgate.net
Another QSAR study focused on 1,2,4-triazolo[1,5-a]pyrimidin-7-amine analogs as inhibitors of Plasmodium falciparum. mdpi.com This study utilized machine learning algorithms and identified that structural attributes such as the principal moment of inertia ratio and capacity factor contribute significantly to the antimalarial activity. The support vector regressor (SVR) model was found to be particularly effective for QSAR modeling of these derivatives. The regression equation derived from the study was: pIC50 = 5.90 − 0.71npr1 − 1.52pmi3 + 0.88slogP − 0.57vsurf-CW2 + 1.11vsurf-W2 mdpi.com This equation highlights the importance of various molecular descriptors in determining the antiplasmodial potency.
A 3D-QSAR study was also performed on substituted 1,2,4-triazole derivatives as anticancer agents using the k-Nearest Neighbor Molecular Field Analysis (kNN-MFA) approach. nih.gov This study provided insights into the three-dimensional structural features required for anticancer activity.
The following interactive table presents key findings from QSAR studies on 1,2,4-triazole derivatives.
Computational Chemistry and Molecular Modeling Investigations
Molecular Docking Studies of 1,2,4-Triazolyl Ethanone (B97240) Derivatives
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to understand the interaction between a ligand, such as a 1,2,4-triazolyl ethanone derivative, and a target protein.
The 1,2,4-triazole (B32235) ring itself is a significant pharmacophore due to its ability to form hydrogen bonds, dipole-dipole interactions, and π-stacking interactions, which contribute to its high affinity for biological receptors. pensoft.netnih.gov In silico docking studies of 1,2,4-triazolo-linked bis-indolyl conjugates have supported their dual inhibitory behavior against PI3K and tankyrase, highlighting the importance of this scaffold in multi-target drug design. nih.gov The binding interactions of these derivatives often involve key residues within the active site of the target protein, leading to the stabilization of the ligand-protein complex. jchemlett.com
| Derivative Type | Target Protein | Key Interacting Residues | Interaction Type |
|---|---|---|---|
| 1,2,4-Triazole-based acetamides | c-kit tyrosine kinase, Protein kinase B | Not specified | Hydrogen bonding, Hydrophobic interactions |
| Bis-1,2,4-triazoles | Thymidine (B127349) Phosphorylase (TP) | Nine unspecified amino acids | Not specified |
| Indolyl 1,2,4-triazole scaffolds | CDK4, CDK6 | Not specified | Not specified |
| 1,2,4-Triazolo-linked bis-indolyl conjugates | PI3K, Tankyrase | Not specified | Not specified |
| Thiazolino 2-pyridone amide derivatives | Chlamydia trachomatis enzyme | Glu154, Leu142, His87, Arg150, Phe151, Asn138, Gly141, His88, Ile137, Cys85, Cys145 | Not specified |
A significant application of molecular docking is the prediction of the inhibitory activity and binding affinity of ligands. By calculating the binding energy of the ligand-protein complex, researchers can estimate the potency of a compound as an inhibitor. For example, docking studies on 1,2,4-triazole-based acetamide (B32628) derivatives against cancer targets like c-kit tyrosine kinase and protein kinase B have shown excellent binding affinities, with one compound, 7f, exhibiting a binding affinity of -176.749 kcal/mol with c-kit tyrosine kinase. nih.gov Similarly, novel bis-1,2,4-triazole derivatives have demonstrated potent inhibitory activity against thymidine phosphorylase (TP), a key enzyme in tumor growth. nih.gov
These computational predictions are crucial for prioritizing compounds for synthesis and biological evaluation, thereby accelerating the drug discovery process. The inhibitory activities of new indolyl 1,2,4-triazole derivatives against cyclin-dependent kinases (CDKs) have been predicted and subsequently confirmed through in vitro assays, with IC50 values ranging from 0.049 µM to 3.031 µM for CDK4 and 0.075 µM to 1.11 µM for CDK6. rsc.org
| Derivative | Target | Predicted Binding Affinity (kcal/mol) | Predicted Inhibitory Activity (IC50) |
|---|---|---|---|
| Compound 7f (a 1,2,4-triazole-based acetamide) | c-kit tyrosine kinase | -176.749 | 16.782 µg/mL (anti-proliferative against HepG2) |
| Compound 7f (a 1,2,4-triazole-based acetamide) | Protein kinase B | -170.066 | Not specified |
| Indolyl 1,2,4-triazole scaffolds | CDK4 | Not specified | 0.049 µM to 3.031 µM |
| Indolyl 1,2,4-triazole scaffolds | CDK6 | Not specified | 0.075 µM to 1.11 µM |
| 1,2,4-Triazolo-linked bis-indolyl conjugate 15r | Tankyrase/PI3K | Not specified | 0.85 µM (against HT-29) |
| 1,2,4-Triazolo-linked bis-indolyl conjugate 15o | Tankyrase/PI3K | Not specified | 2.04 µM (against HT-29) |
Molecular Dynamics Simulations to Elucidate Ligand-Protein Stability
Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex, offering insights into its stability and conformational changes over time. nih.gov These simulations can validate the interactions predicted by molecular docking and provide a more accurate assessment of the binding stability. pensoft.netjchemlett.com
Studies on 1,2,4-triazole derivatives have utilized MD simulations to investigate the stability of the ligand-protein complexes. pensoft.netnih.gov For instance, MD simulations of complexes with the best docking scores have shown great stability during the formation of complexes with target enzymes, reinforcing their potential as promising inhibitors. pensoft.net The analysis of trajectories, root-mean-square deviation (RMSD), and root-mean-square fluctuation (RMSF) from MD simulations helps in understanding the dynamic behavior of the ligand within the binding site. pensoft.net A computational method combining MD simulations at increasing temperatures, known as thermal titration molecular dynamics (TTMD), has been developed to qualitatively estimate protein-ligand-binding stability. nih.gov
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic structure, reactivity, and spectroscopic properties of molecules like 1,2,4-triazole derivatives. epstem.netchemicalbook.com These calculations provide information on molecular orbitals (HOMO and LUMO), electrostatic potential, and charge distribution, which are crucial for understanding the molecule's reactivity and interaction with biological targets. epstem.net
For 1,2,4-triazoles, quantum chemical calculations have been used to determine structural parameters, vibrational frequencies, and NMR chemical shifts, which can be compared with experimental data for validation. epstem.net The electronic properties, such as the energy gap between the HOMO and LUMO, provide insights into the chemical reactivity and kinetic stability of the molecule. epstem.net The parent 1H-1,2,4-triazole is characterized by its aromaticity, with 6π electrons delocalized over the five-membered ring. chemicalbook.com The carbon atoms in the ring are π-deficient, making them susceptible to nucleophilic attack. chemicalbook.com
In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction
In silico ADMET prediction is a critical component of modern drug discovery, allowing for the early assessment of the pharmacokinetic and toxicological properties of drug candidates. These computational models predict parameters such as oral bioavailability, blood-brain barrier penetration, metabolic stability, and potential toxicity.
For 1,2,4-triazole derivatives, ADMET prediction has been integrated into computational workflows to select compounds with favorable drug-like properties. pensoft.net For example, in a study of 112 compounds, 23 were selected for further analysis based on their binding energy and subsequent ADMET profiling. pensoft.net In silico studies of 1,2,4-triazolo-linked bis-indolyl conjugates have also indicated adequate ADME-toxicity parameters, supporting their potential for further development. nih.gov These predictions help in identifying potential liabilities early in the drug discovery pipeline, saving time and resources.
Advanced Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.
¹H NMR and ¹³C NMR Chemical Shift Analysis
¹H NMR: A ¹H NMR spectrum for 1-(1H-1,2,4-triazol-5-yl)ethanone would be expected to show distinct signals for the different types of protons: a singlet for the methyl (CH₃) protons of the ethanone (B97240) group, a signal for the C-H proton on the triazole ring, and a broad signal for the N-H proton of the triazole ring. The chemical shift (δ, in ppm) of each signal would provide insight into its electronic environment.
¹³C NMR: A ¹³C NMR spectrum would reveal the number of unique carbon atoms in the molecule. One would expect to see signals corresponding to the methyl carbon, the carbonyl carbon (C=O) of the ethanone group, and the two distinct carbon atoms within the 1,2,4-triazole (B32235) ring. The chemical shifts would help confirm the connectivity of the atoms.
2D NMR Techniques for Connectivity and Conformation
Two-dimensional (2D) NMR experiments are used to establish correlations between different nuclei and provide deeper structural insights.
COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other, although for this specific simple molecule, such couplings might be limited.
HSQC (Heteronuclear Single Quantum Coherence): This technique would reveal one-bond correlations between protons and the carbon atoms they are directly attached to, confirming the assignment of the CH₃ and the triazole C-H signals.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern.
High-Resolution Mass Spectrometry (HRMS)
HRMS would provide a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precise mass measurement allows for the unambiguous determination of the compound's elemental formula (C₄H₅N₃O for the target compound), distinguishing it from other compounds with the same nominal mass.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS combines gas chromatography to separate compounds in a mixture with mass spectrometry for detection and identification. For a pure sample of this compound, GC-MS would show a single peak in the chromatogram at a specific retention time. The associated mass spectrum would display the molecular ion peak and various fragment ions, which could be analyzed to support the proposed structure.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations. A typical IR spectrum for this compound would be expected to show characteristic absorption bands:
A strong, sharp absorption band for the carbonyl (C=O) stretching vibration of the ketone group, typically in the range of 1680-1720 cm⁻¹.
Absorption bands corresponding to C-H stretching of the methyl group and the triazole ring.
A broad absorption band for the N-H stretching vibration of the triazole ring, usually found in the region of 3100-3500 cm⁻¹.
Vibrations for C=N and N-N bonds within the aromatic triazole ring.
X-ray Crystallography for Solid-State Structure Determination
Detailed X-ray crystallography data, which is essential for determining the precise three-dimensional arrangement of atoms and molecules in a solid-state crystal, is not publicly available for this compound.
Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)
Without crystal structure data, a definitive analysis of the specific intermolecular interactions, such as the nature and geometry of hydrogen bonds or the presence of π-π stacking between the triazole rings, cannot be conducted for this compound.
Elemental Analysis for Empirical Formula Confirmation
Specific published reports detailing the elemental analysis of this compound, which would provide the experimentally determined percentages of carbon, hydrogen, and nitrogen to confirm its empirical formula (C₄H₅N₃O), could not be found. This analysis is a fundamental technique for verifying the purity and composition of a synthesized compound.
Applications in Materials Science and Catalysis
Utilization of 1,2,4-Triazolyl Ethanone (B97240) Derivatives in Organic Materials
The unique electronic properties of the 1,2,4-triazole (B32235) system, characterized by its high nitrogen content and electron-deficient character, make it an excellent component for organic electronic materials. researchgate.netmdpi.com These properties facilitate efficient electron transport and hole-blocking, which are crucial for the performance of various organic electronic devices. researchgate.net
Derivatives of 1,2,4-triazole are increasingly being investigated for their potential in optoelectronic devices such as organic light-emitting diodes (OLEDs), phosphorescent organic light-emitting diodes (PHOLEDs), and polymer light-emitting diodes (PLEDs). mdpi.comlifechemicals.com The introduction of a 1,2,4-triazole moiety into a molecule can enhance its electron-transporting capabilities. mdpi.com
In the context of PHOLEDs, 1,2,4-triazole derivatives have been utilized as host materials. For instance, a novel host material, 9-(6-(3-phenyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-4-yl)hexyl)-9H-carbazole (PPHCZ), was designed by incorporating a 1,2,4-triazole as the electron-withdrawing moiety and a carbazole (B46965) as the electron-donating moiety. hkbu.edu.hk This material demonstrated a high triplet energy level, which is a critical property for host materials in blue and green PHOLEDs. hkbu.edu.hk The performance of PHOLEDs using this triazole derivative is summarized in the table below.
| Device Type | Dopant | Luminance (cd/A) | Power Efficiency (lm/W) | External Quantum Efficiency (%) |
| Green PHOLED | fac-tris(2-phenylpyridine)iridium | 38.6 | 30.2 | 11.5 |
| Blue PHOLED | Iridium(III) bis(4,6-difluorophenyl)-pyridinato | 13.2 | 9.8 | 6.8 |
Furthermore, highly luminescent 4H-1,2,4-triazole derivatives have been synthesized and shown to possess excellent emission properties, making them suitable for optoelectronic applications. mdpi.com These compounds often feature a donor-acceptor structure connected through π-conjugated linkages, which is a common design strategy for efficient luminophores. mdpi.com The synthesis of such materials can be achieved through methods like the Suzuki cross-coupling reaction, which allows for the creation of extended π-conjugated systems with a triazole core. mdpi.comnih.gov
The electron-accepting nature of the 1,2,4-triazole ring makes its derivatives promising candidates for use in organic photovoltaic (OPV) cells and data storage devices. researchgate.net In OPV cells, these materials can function as electron acceptors or as part of donor-acceptor (D-A) conjugated polymers to improve charge separation and transport. researchgate.net
Three D-A conjugated polymers incorporating a 1,2,4-triazole derivative as the electron-withdrawing unit and thiophene (B33073) or benzodithiophene as the electron-donating unit have been synthesized. researchgate.net These polymers exhibited good solubility and thermal stability, which are important for device fabrication and longevity. researchgate.net The optical and electrochemical properties of these polymers are detailed in the table below.
| Polymer | Absorption Peak (nm) | HOMO (eV) | LUMO (eV) |
| PT-TZ | 384 | -5.31 | -3.75 |
| PB-TZ | 350, 450, 550 | -5.25 | -3.68 |
| PB-TTZT | 360, 460, 580 | -5.20 | -3.65 |
The low Highest Occupied Molecular Orbital (HOMO) and high Lowest Unoccupied Molecular Orbital (LUMO) energy levels of these polymers make them suitable for use in polymer solar cells. researchgate.net Research has shown that incorporating an optimal amount of triazole moieties can lead to improved OPV device performance. researchgate.net
Beyond photovoltaics, 1,2,4-triazole derivatives are being explored for their potential in data storage devices, leveraging their unique electronic properties. researchgate.net
Role in Catalytic Systems
The nitrogen atoms in the 1,2,4-triazole ring can act as ligands, coordinating with metal centers to form catalysts for a variety of organic transformations. wikipedia.orgnih.gov Additionally, the triazole moiety itself can participate in catalytic cycles, highlighting its versatility in both metal-catalyzed and metal-free systems. nih.gov
Derivatives of 1,2,4-triazole are effective ligands in metal-catalyzed reactions due to their ability to form stable complexes with transition metals. nih.gov These complexes have shown catalytic activity in a range of reactions, including cross-coupling reactions and hydrogenations. rsc.orgorganic-chemistry.org
Chiral N-heterocyclic biscarbenes based on 1,2,4-triazole have been synthesized and used as ligands in rhodium-catalyzed asymmetric hydrogenation. rsc.org These ligands have demonstrated the ability to induce enantioselectivity in the hydrogenation of prochiral substrates like dimethylitaconate and methyl-2-acetamidoacrylate, achieving up to 61% enantiomeric excess (ee). rsc.org
Furthermore, copper-catalyzed reactions utilizing 1,2,4-triazole derivatives have been developed for the synthesis of various organic compounds. organic-chemistry.orgfrontiersin.org These catalytic systems are often efficient, use readily available starting materials, and tolerate a wide range of functional groups. organic-chemistry.org For example, a copper-catalyzed one-pot method has been developed for the synthesis of 3,5-disubstituted-1,2,4-triazoles from amides and nitriles. nih.gov
Metal-organic frameworks (MOFs) based on triazolate ligands have also been investigated for their catalytic properties. acs.org These materials can act as robust, heterogeneous catalysts for reactions such as the dehydrogenation of ethanol. acs.org
The 1,2,4-triazole anion has been identified as an effective acyl transfer catalyst in metal-free aminolysis and transesterification reactions. nih.gov This catalytic activity is attributed to the anionic nature of the deprotonated triazole, which enhances its nucleophilicity. nih.gov
In the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), 1,2,4-triazole can catalyze the aminolysis of unactivated esters, a reaction that is typically very slow. nih.gov The catalytic effect is significant, leading to dramatic rate accelerations. nih.gov For example, the cyclocondensation of methyl L-phenylalaninate to the corresponding diketopiperazine proceeds smoothly in the presence of the 1,2,4-triazole/DBU system. nih.gov
The versatility of 1,2,4-triazole derivatives in metal-free catalysis is further demonstrated by their use in organocatalytic asymmetric reactions. acs.org For instance, chiral bifunctional thiourea (B124793) organocatalysts have been used to catalyze the asymmetric aza-Michael addition of 4-aryl-NH-1,2,3-triazoles to cyclic enones, although this is for the 1,2,3-triazole isomer. acs.org Additionally, catalyst-free methods for the synthesis of functionalized 1,2,4-triazoles have been reported, highlighting the inherent reactivity of the triazole system. nih.gov
Future Perspectives and Research Challenges for 1 1h 1,2,4 Triazol 5 Yl Ethanone Research
Development of Highly Selective and Potent Therapeutic Agents
A significant future direction for research on the 1-(1H-1,2,4-triazol-5-yl)ethanone core is the development of therapeutic agents with high potency and selectivity against specific biological targets. The 1,2,4-triazole (B32235) nucleus is a key component in numerous clinically approved drugs, demonstrating its therapeutic value. nih.gov The challenge lies in modifying the core structure to create derivatives that can precisely interact with enzyme active sites or cellular receptors, thereby minimizing off-target effects.
Research has shown that derivatives of the 1,2,4-triazole scaffold are effective inhibitors of various enzymes implicated in disease. For instance, novel 5-amino-1,2,4-triazole derivatives have demonstrated significant inhibitory activity against lanosterol (B1674476) 14α-demethylase, an essential enzyme in fungi, with IC₅₀ values comparable to the standard drug fluconazole (B54011). embopress.org One such compound exhibited an IC₅₀ of 0.27 µM, nearly matching fluconazole's 0.25 µM. embopress.org Similarly, other synthesized 1,2,4-triazole derivatives have shown potent inhibition of carbonic anhydrase II (CA II), a target for conditions like glaucoma and epilepsy. oxfordglobal.comnih.gov
Furthermore, studies on 1,2,4-triazole derivatives containing amino acid fragments have yielded compounds with exceptional antifungal activity against plant pathogens like Physalospora piricola, with EC₅₀ values as low as 10.126 µg/mL. nih.gov The design of these molecules often draws inspiration from existing drugs like letrozole (B1683767) and anastrozole, which are potent aromatase inhibitors used in cancer therapy. nih.gov The ethanone (B97240) moiety provides a convenient chemical handle for introducing diverse substituents, allowing for the fine-tuning of the molecule's steric and electronic properties to achieve desired selectivity and potency. Future work will likely focus on creating extensive libraries of these derivatives and employing high-throughput screening to identify lead compounds for various therapeutic targets.
Table 1: Enzyme Inhibitory Activity of Selected 1,2,4-Triazole Derivatives
| Compound Class/Derivative | Target Enzyme | IC₅₀ / EC₅₀ Value | Reference |
| 5-Amino-1,2,4-triazole derivative (Compound 9 ) | Lanosterol 14α-demethylase | 0.27 µM | embopress.org |
| 1,2,4-Triazole-5-on derivative (Compound 7c ) | Carbonic Anhydrase II | Micromolar Level | oxfordglobal.com |
| 1,2,4-Triazole derivative with amino acid fragment (Compound 8k ) | Physalospora piricola | 10.126 µg/mL | nih.gov |
| Methyl phenyl-substituted azinane triazole (Compound 12d ) | Acetylcholinesterase (AChE) | 0.73 ± 0.54 µM | nih.gov |
| Methyl phenyl-substituted azinane triazole (Compound 12m ) | Butyrylcholinesterase (BChE) | 0.038 ± 0.50 µM | nih.gov |
Exploration of Novel Bioactive Scaffolds with 1,2,4-Triazolyl Ethanone Core
The versatility of the this compound core makes it an excellent starting point for the synthesis of more complex, novel bioactive scaffolds. Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a promising approach to develop compounds with dual or enhanced activity.
Researchers have successfully synthesized various hybrid molecules incorporating the 1,2,4-triazole ring. For example, fusing the 1,2,4-triazole moiety with other heterocyclic systems like quinoline, thiazole, or coumarin (B35378) has led to new chemical entities with significant biological activities. nih.govresearchgate.net An efficient synthesis has been described for 1,2,4-triazole derivatives fused to five and six-membered rings starting from 4-amino-5-[(quinolin-8-yloxy)methyl]-4H-1,2,4-triazole-3-thiole. researchgate.net These fused systems, such as 1,2,4-triazolo[3,4-b] nih.govnih.govnih.govthiadiazines, have demonstrated potent antibacterial properties. nih.gov
Table 2: Examples of Bioactive Scaffolds Derived from 1,2,4-Triazoles
| Scaffold Type | Starting Material/Core | Reported Biological Activity | Reference |
| 1,2,4-Triazolo[3,4-b] nih.govnih.govnih.govthiadiazines | 4-Amino-1,2,4-triazole-3-thiole | Antibacterial | nih.govresearchgate.net |
| 1H-1,2,4-Triazol-1-yl-thiazole derivatives | α-Bromo substituted acetophenone | Antifungal, Plant growth regulation | researchgate.net |
| Quinolinesulfonamide–triazole hybrids | 8-Quinolinesulfonamide and 1,2,3-triazole | Anticancer | mdpi.com |
| Coumarin-based 1,2,4-triazoles | Coumarin and Triazole | Antibacterial, Antifungal | nih.gov |
| Ciprofloxacin-1,2,4-triazole hybrids | Ciprofloxacin | Antibacterial (potent against MRSA) | nih.gov |
Advancements in Sustainable Synthesis Methodologies
A critical challenge in chemical and pharmaceutical research is the development of environmentally benign and efficient synthetic methods. Future research concerning this compound and its derivatives will increasingly focus on "green chemistry" principles. nih.gov This involves designing processes that reduce waste, minimize the use of hazardous substances, and are atom-economical.
Traditional methods for synthesizing heterocyclic compounds often require harsh reaction conditions, toxic solvents, and multi-step procedures that generate significant waste. nih.govnih.gov Recent advancements offer more sustainable alternatives. For example, sonochemical methods, which use ultrasound to promote reactions, have been successfully applied to synthesize 1,3,5-triazine (B166579) derivatives in water in as little as five minutes, offering a much "greener" alternative to classical heating methods. nih.govnih.gov One-pot, two-step synthesis methods have also been developed for 1,2,4-triazole-5-thione derivatives, which significantly reduce reaction times to within 6 hours and decrease solvent usage while achieving higher yields. researchgate.net
Other innovative approaches include microwave-assisted synthesis and the use of visible-light-promoted copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, which allow for the efficient construction of triazole rings under mild conditions. nih.gov The development of continuous-flow, metal-free processes for the synthesis of 1,2,4-triazole acetic acid derivatives highlights a path toward safer and more scalable production. nih.gov Applying these sustainable methodologies to the synthesis of this compound and its derivatives is a key research goal that will not only reduce environmental impact but also make the production of these valuable compounds more cost-effective.
Integration of Artificial Intelligence and Machine Learning in Drug Design and Discovery
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery, and its application to this compound research holds immense promise. nih.govnih.gov These computational tools can significantly accelerate the design-make-test-analyze (DMTA) cycle, which is a traditionally slow and expensive part of drug development. oxfordglobal.com
AI and ML models can be trained on large datasets of chemical structures and their associated biological activities to predict the properties of novel compounds before they are even synthesized. nih.govmdpi.com This includes predicting efficacy, pharmacokinetic properties (absorption, distribution, metabolism, excretion), and toxicity (ADME/T). nih.gov For instance, Quantitative Structure-Activity Relationship (QSAR) models can identify the key molecular features that influence a compound's activity, guiding the design of more potent derivatives. mdpi.com
In the context of triazole research, machine learning has already been used to design novel quinolinesulfonamide–triazole hybrids with potential anticancer activity. mdpi.com By using multiple docking scores as features, ML models can improve the ability to classify compounds as active or inactive, overcoming some limitations of traditional docking methods. mdpi.com Generative AI models can even design entirely new molecules with desired properties, providing chemists with novel starting points for synthesis. oxfordglobal.com As more biological data on 1,2,4-triazole derivatives becomes available, the predictive power of these AI/ML models will continue to improve, enabling a more rational, cost-effective, and rapid discovery of new therapeutic agents based on the this compound scaffold.
Q & A
Q. What are the common synthetic routes for preparing 1-(1H-1,2,4-Triazol-5-yl)ethanone, and what reaction conditions are critical for achieving high yields?
The compound is synthesized via condensation reactions between α,β-unsaturated ketones and hydrazine derivatives. For example, refluxing α,β-unsaturated ketones with hydrazine hydrate in glacial acetic acid for 4 hours yields triazole derivatives. Critical conditions include controlled temperature, stoichiometric ratios, and recrystallization in ethanol to ensure purity. Yield optimization often involves catalyst selection (e.g., piperidine) and solvent polarity adjustments .
Q. Which spectroscopic and analytical methods are most reliable for characterizing the structure and purity of this compound?
- 1H NMR : Confirms structural motifs (e.g., δ 3.71–3.76 ppm for methyl groups in triazole derivatives).
- GC-MS : Validates molecular weight (e.g., m/z 438 [M+] for related compounds).
- Elemental analysis : Ensures purity by matching calculated vs. observed C, H, N, and S percentages. These methods are standard for verifying tautomeric forms and substituent positions .
Q. What safety precautions are essential when handling this compound in laboratory settings?
Q. How is the antimicrobial activity of this compound initially screened, and what parameters are evaluated?
Antimicrobial activity is assessed via minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) assays. For example, serial dilution methods test activity against strains like Pseudomonas aeruginosa (MIC 31.25 µg/mL, MBC 62.5 µg/mL). Parameters include solvent controls, incubation time, and strain-specific response thresholds .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance the yield of this compound derivatives, particularly when introducing varied substituents?
- Temperature : Higher reflux temperatures (e.g., 80–100°C) accelerate cyclization.
- Catalysts : Piperidine improves reaction efficiency in ethanol.
- Substituent effects : N-ethyl groups (vs. N-methyl) reduce MBC values (e.g., from 125 µg/mL to 62.5 µg/mL) by altering steric and electronic properties .
Q. What experimental strategies address contradictions in reported antimicrobial activity data for triazole derivatives?
- Standardize protocols (e.g., CLSI guidelines) for MIC/MBC assays to minimize variability.
- Perform comparative bioassays across multiple strains (e.g., Escherichia coli, Candida albicans) to identify substituent-specific trends.
- Use statistical tools (e.g., ANOVA) to analyze dose-response relationships and confirm reproducibility .
Q. What advanced spectroscopic techniques resolve structural ambiguities in complex triazole derivatives?
- 2D NMR (HSQC/HMBC) : Elucidates through-bond correlations for tautomer differentiation.
- X-ray crystallography : SHELX software refines crystal structures, though specific data for this compound is lacking.
- High-resolution MS : Confirms exact mass and isotopic patterns .
Q. How do structural modifications at the triazole ring’s 3-position influence bioactivity and pharmacokinetics?
- Electron-withdrawing groups (e.g., nitro) enhance antifungal activity by increasing electrophilicity.
- Bulky substituents (e.g., tert-butyl) improve membrane penetration, as seen in pesticidal triazoles like Triazamate.
- Pyridinyl groups at the 5-position boost Pseudomonas aeruginosa inhibition via target-specific interactions .
Methodological Considerations
- Contradiction Analysis : Discrepancies in bioactivity data may arise from strain-specific resistance mechanisms or solvent effects. Cross-validation using orthogonal assays (e.g., time-kill studies) is recommended.
- Limitations : Serial dilution methods are time-intensive and lack storage stability; automated high-throughput screening (HTS) can mitigate this .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
